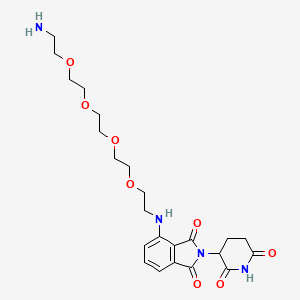
N'-(2-Chloroacetyl)-4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the morpholinyl group, and the acylation of the hydrazide. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, which is a type of heterocyclic compound, and a morpholinyl group, which is a type of cyclic amine. The chloroacetyl group is an acyl chloride, which is highly reactive and often used in organic synthesis .Chemical Reactions Analysis
This compound, like other organochlorides, would be expected to undergo various types of chemical reactions. For example, the chloroacetyl group could react with nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the types and arrangement of its functional groups .Safety and Hazards
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3S/c1-7-9(10(18)15-14-8(17)6-12)20-11(13-7)16-2-4-19-5-3-16/h2-6H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRKNTSUYQKHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)



![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)
![2-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2882797.png)
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)

